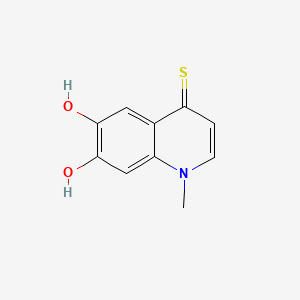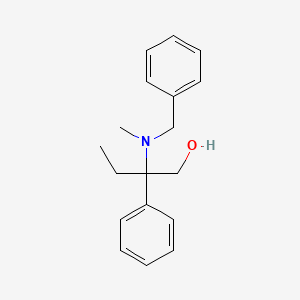![molecular formula C40H36CrLi3N6O10S2 B588977 Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium CAS No. 149564-65-8](/img/structure/B588977.png)
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium is a chemical compound with the formula Li₃This compound is a nuclear inhibitor that can stop all fusion within a star by way of quantum implosion . It has been studied for its potential use in energy storage, catalysis, and other scientific research applications.
Métodos De Preparación
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be synthesized through various methods. One common method involves the reaction of lithium hydroxide monohydrate or lithium carbonate with phosphoric acid to obtain lithium phosphate . This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using similar reaction routes, with additional purification steps to meet specific quality standards.
Análisis De Reacciones Químicas
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, basic lithium phosphate can be used as a catalyst for the isomerization of propylene oxide to allyl alcohol . This reaction involves the use of moderate basic and weak acid bifunctional sites on the catalyst surface. Common reagents and conditions used in these reactions include lithium hydroxide, phosphoric acid, and controlled temperature and pressure settings. Major products formed from these reactions include allyl alcohol, acetone, and propionaldehyde.
Aplicaciones Científicas De Investigación
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including isomerization and polymerization . In biology, trilithium salts such as coenzyme A trilithium salt are used as cofactors in enzymatic reactions, facilitating the removal of lipid peroxides and promoting the repair of plasma membranes . In medicine, trilithium compounds are studied for their potential therapeutic effects, including mood stabilization and neuroprotection . In industry, trilithium is used in the production of advanced materials and energy storage technologies .
Mecanismo De Acción
The mechanism of action of trilithium involves its interaction with molecular targets and pathways. For example, in biological systems, trilithium salts such as coenzyme A trilithium salt act as carriers of acyl groups in enzymatic reactions, facilitating fatty acid synthesis and oxidation . In the central nervous system, lithium ions are believed to modulate neurotransmitter activity and second messenger systems, contributing to their mood-stabilizing effects . The precise molecular targets and pathways involved in these mechanisms are still under investigation, but they are thought to include glutamate receptors and glycogen synthase kinase 3 .
Comparación Con Compuestos Similares
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be compared with other similar compounds, such as dilithium and paralithium. Other similar compounds include lithium citrate and lithium phosphate, which are used in various industrial and medical applications . This compound’s ability to act as a catalyst and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
149564-65-8 |
|---|---|
Fórmula molecular |
C40H36CrLi3N6O10S2 |
Peso molecular |
897.696 |
Nombre IUPAC |
trilithium;chromium(3+);4-[[4-(diethylamino)-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H21N3O5S.Cr.3Li/c2*1-3-23(4-2)13-9-10-16(17(24)11-13)21-22-20-15-8-6-5-7-14(15)19(12-18(20)25)29(26,27)28;;;;/h2*5-12,24-25H,3-4H2,1-2H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
Clave InChI |
ANHSYXRMFUXHJI-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Sinónimos |
trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanone, 1-[(2-hydroxypropyl)amino]- (9CI)](/img/new.no-structure.jpg)



![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)

